

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-2-quinolone

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydro-2-quinolone

Cat. No.: B029787

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CAS Number: 54802-19-6

This technical guide provides a comprehensive overview of **5,6,7,8-tetrahydro-2-quinolone**, a synthetic intermediate crucial in pharmaceutical development. The document details its physicochemical properties, synthesis protocols, and the biological activities of its derivatives, targeting an audience of researchers, scientists, and professionals in drug development.

Physicochemical Properties

5,6,7,8-Tetrahydro-2-quinolone, also known as NSC 99006, is a heterocyclic organic compound.^[1] It serves as a foundational scaffold for the synthesis of a wide range of biologically active molecules. Its core structure and properties are summarized below.

Property	Value	Source
CAS Number	54802-19-6	^[1] ^[2]
Molecular Formula	C ₉ H ₁₁ NO	^[1] ^[2]
Molecular Weight	149.19 g/mol	^[1]
Alternate Names	NSC 99006	^[1]
Primary Application	Synthetic Intermediate	^[1]

Synthesis and Experimental Protocols

The synthesis of the 5,6,7,8-tetrahydroquinoline core and its derivatives can be achieved through various methods. A common approach involves a multi-component reaction, which offers an efficient pathway to construct the heterocyclic system.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

This protocol is adapted from a procedure for synthesizing a closely related derivative, which serves as a versatile precursor for further functionalization.[\[3\]](#)[\[4\]](#)

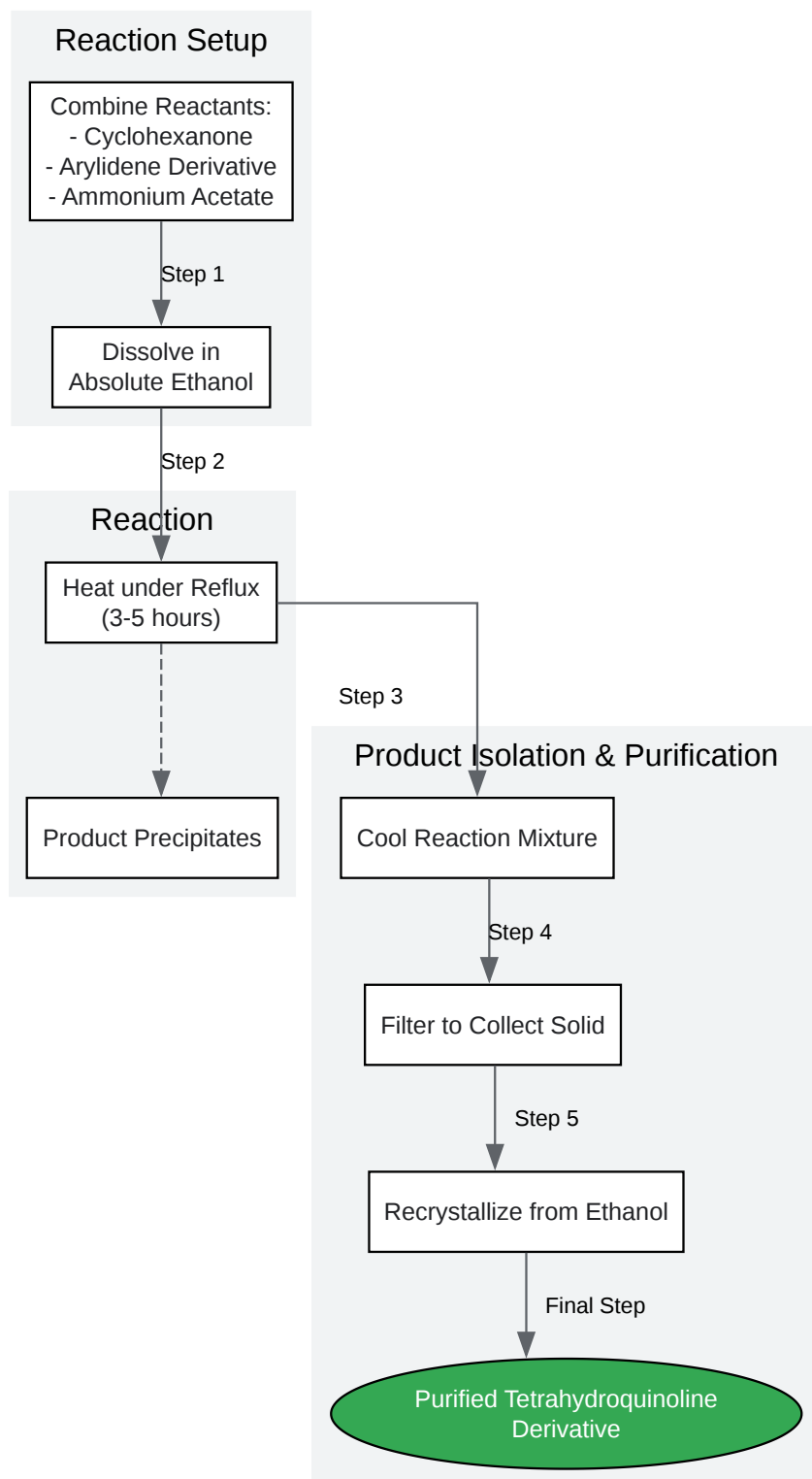
Materials:

- Cyclohexanone
- 2-Benzylidenemalononitrile
- Ammonium acetate
- Absolute ethanol

Procedure:

- A solution of cyclohexanone (0.01 mol) and the arylidene derivative, 2-benzylidenemalononitrile (0.01 mol), is prepared in absolute ethanol (30 mL).[\[3\]](#)[\[4\]](#)
- An excess of ammonium acetate is added to the solution.[\[3\]](#)[\[4\]](#)
- The mixture is heated under reflux for a period of 3 to 5 hours.[\[3\]](#)[\[4\]](#)
- During heating, a solid material will separate from the solution.[\[3\]](#)[\[4\]](#)
- The reaction mixture is cooled, and the solid product is collected by filtration.[\[3\]](#)
- The crude product is recrystallized from ethanol to yield the purified 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.[\[3\]](#)

General Workflow for Tetrahydroquinoline Synthesis

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Biological Activity and Applications

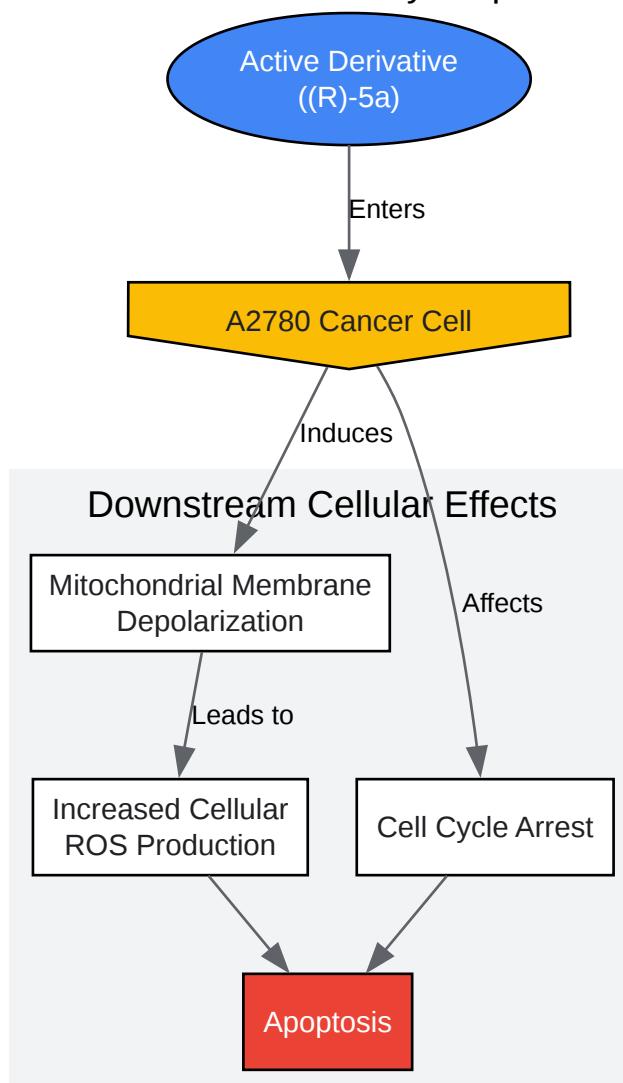
While **5,6,7,8-tetrahydro-2-quinolone** itself is primarily a synthetic intermediate, its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for drug development.^[1] Key activities include antimicrobial, anticancer, and anti-inflammatory effects.^{[5][6][7]}

Anticancer Activity

A study on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives revealed significant antiproliferative activity against various human cancer cell lines.^{[6][8]} The compound (R)-5a was identified as particularly potent, capable of inducing mitochondrial membrane depolarization and cellular Reactive Oxygen Species (ROS) production in A2780 ovarian carcinoma cells.^{[6][8][9]}

Cell Line	Description	IC ₅₀ Values of Derivatives	Source
CEM	Human T-lymphocyte	Significant	^[6]
HeLa	Human cervix carcinoma	Significant	^[6]
HT-29	Colorectal adenocarcinoma	Significant	^[6]
A2780	Ovarian carcinoma	Significant	^[6]
MSTO-211H	Biphasic mesothelioma	Significant	^[6]

Cellular Effects of an Active Tetrahydroquinoline Derivative



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Antimicrobial and Anti-inflammatory Activity

Derivatives of this scaffold have also been investigated for other therapeutic applications. Certain fused pyrimido[4,5-b]quinolones synthesized from tetrahydroquinoline precursors have shown antimicrobial properties.[3][5] Additionally, modifications to the core structure have led to the discovery of compounds with potent in vivo anti-inflammatory activity, evaluated in models such as the rat carrageenan paw edema assay.[7]

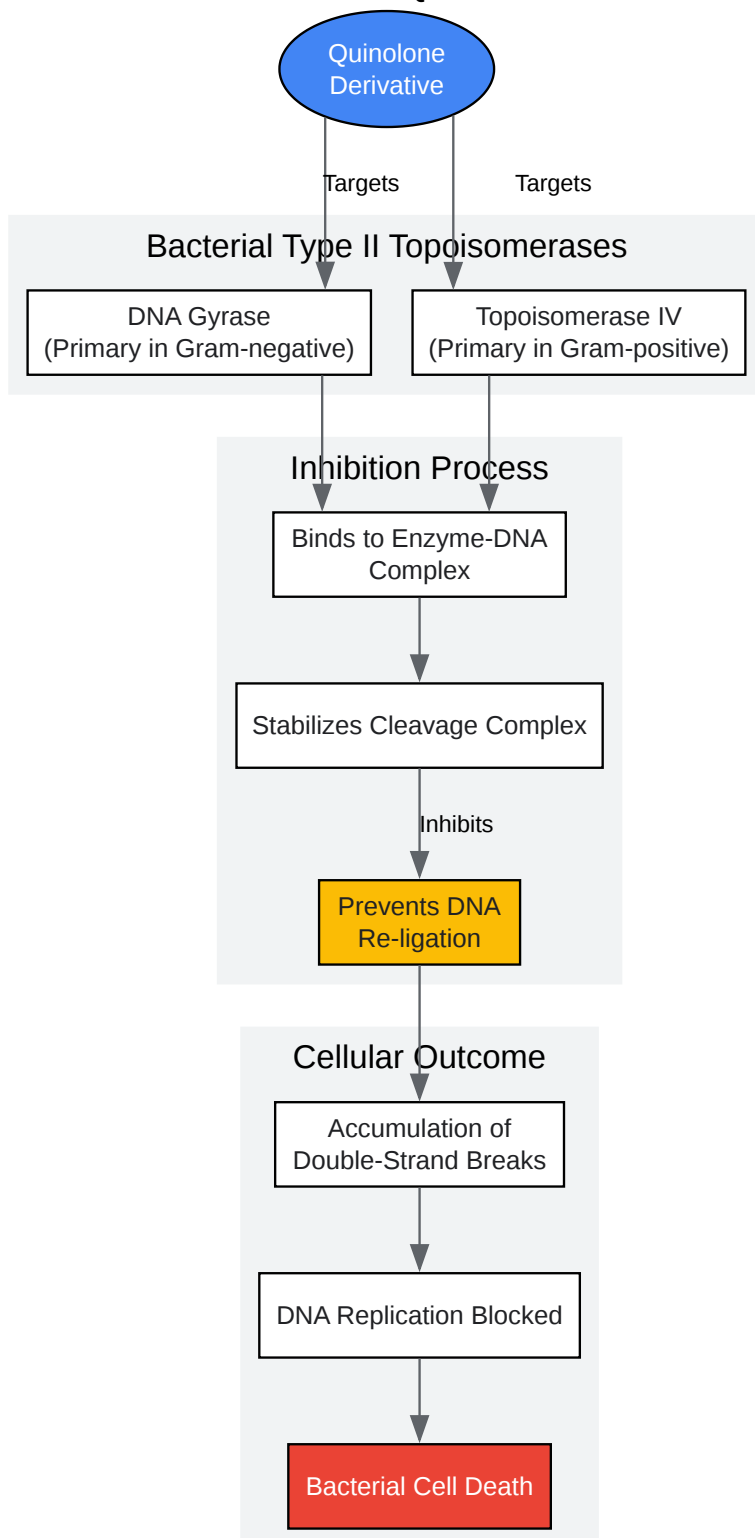
Mechanism of Action

The broader class of quinolone antibiotics, to which these compounds are related, has a well-established mechanism of action. They target essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and packaging the chromosome within the cell.[\[13\]](#)
- Topoisomerase IV: This enzyme is crucial for decatenating replicated circular DNA chromosomes, allowing them to segregate into daughter cells after replication.

Quinolones inhibit the ligase activity of these enzymes.[\[10\]](#) They stabilize the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[\[12\]](#) This leads to an accumulation of double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately triggers cell death.[\[10\]](#)[\[13\]](#) In Gram-negative bacteria, the primary target is DNA gyrase, whereas in many Gram-positive bacteria, it is topoisomerase IV.[\[14\]](#)

General Mechanism of Quinolone Antibiotics

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